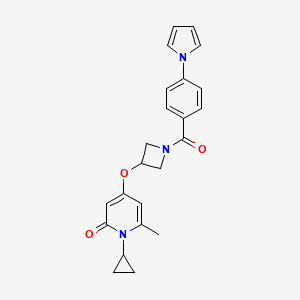

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16-12-20(13-22(27)26(16)19-8-9-19)29-21-14-25(15-21)23(28)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-13,19,21H,8-9,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUUXLEFYWTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C21H22N6O2

- Molecular Weight : 390.4 g/mol

- CAS Number : 2034545-19-0

Research indicates that compounds similar to this compound may interact with various biological targets, particularly kinases involved in cellular signaling pathways. For instance, small molecule kinase inhibitors have been shown to modulate pathways related to cell proliferation and differentiation, potentially influencing cancer cell growth and survival .

Anticancer Properties

Studies have demonstrated that similar compounds exhibit significant anticancer activity by inhibiting key signaling pathways. For example, the inhibition of mTOR (mammalian target of rapamycin) has been linked to reduced tumor growth in preclinical models. Compounds targeting mTOR show IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. Research on related pyrrole derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives were tested using the agar disc-diffusion method, revealing notable antibacterial activity at concentrations as low as 1 mM .

Case Studies

A study focusing on pyrrole-based compounds reported their ability to inhibit bacterial growth effectively. In this study, several derivatives were synthesized and tested against common pathogens, demonstrating a correlation between structural modifications and biological activity .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 mM |

| Compound B | E. coli | 0.8 mM |

| Compound C | P. mirabilis | 0.6 mM |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly affect its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, given its multi-step synthesis?

- Methodological Answer : The synthesis involves coupling reactions, cyclization, and purification steps. Key parameters include:

- Reaction time and temperature : Prolonged reflux (25–30 hours in xylene at ~140°C) improves cyclization efficiency but risks decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility, while xylene aids in azeotropic removal of water during cyclization .

- Purification : Recrystallization from methanol is critical for removing unreacted chloranil and byproducts; column chromatography with gradients (e.g., ethyl acetate/hexane) may improve purity .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer : Use orthogonal methods:

- NMR : Compare - and -NMR peaks to predicted shifts for the azetidine, pyrrole, and pyridinone moieties. For example, the cyclopropyl group’s protons appear as distinct multiplets (~δ 0.8–1.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]) with <5 ppm error. Fragmentation patterns can validate substituent connectivity .

- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond angles .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Solvent screening : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based solubilizers for in vitro assays.

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the azetidine oxygen or pyridinone methyl position, monitoring for retained activity .

Advanced Research Questions

Q. How should contradictory data from kinetic studies of this compound’s degradation be resolved?

- Methodological Answer :

- Controlled replication : Repeat experiments under identical conditions (pH, temperature, light exposure) to rule out environmental variability .

- Advanced analytics : Use LC-MS/MS to track degradation products and identify pathways (e.g., hydrolysis of the benzoyl group vs. pyrrole ring oxidation) .

- Statistical modeling : Apply multivariate analysis to decouple confounding factors (e.g., autocatalysis in acidic media) .

Q. What experimental design principles apply to studying this compound’s environmental fate?

- Methodological Answer :

- Compartmental studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems, measuring half-lives and metabolite accumulation .

- Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) at sublethal doses, correlating results with computational QSAR models .

- Long-term monitoring : Deploy passive samplers in simulated ecosystems to track bioaccumulation potential .

Q. How can in vitro-in vivo efficacy discrepancies be investigated for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and CYP450 inhibition to identify bioavailability bottlenecks .

- Tissue distribution studies : Radiolabel the compound (e.g., -pyridinone) to quantify uptake in target organs vs. off-target reservoirs .

- Mechanistic validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition) and rule out compensatory pathways .

Q. What strategies mitigate stereochemical instability during storage?

- Methodological Answer :

- Temperature control : Store at -80°C in amber vials to prevent thermal/epimeric rearrangement.

- Stabilizing excipients : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer formulations, especially for the labile azetidine-ether bond .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.